molecular formula C6H4F3NOS B13521626 2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-one

2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-one

Cat. No.: B13521626
M. Wt: 195.16 g/mol
InChI Key: XYUFLSHUVILCMS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-one: is a chemical compound that features a trifluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-one typically involves the reaction of 4-methylthiazole with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-one serves as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound has potential applications in the development of biologically active molecules. Its thiazole ring is a common motif in many bioactive compounds, including antibiotics and enzyme inhibitors.

Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the material science industry, the compound can be used in the development of new materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the thiazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(2-methylthiazol-4-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethanamine

Comparison: Compared to its analogs, 2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern and functional groups. The presence of the trifluoromethyl group imparts distinct electronic properties, enhancing its reactivity and stability. Additionally, the position of the methyl group on the thiazole ring can influence the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C6H4F3NOS

Molecular Weight

195.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C6H4F3NOS/c1-3-4(12-2-10-3)5(11)6(7,8)9/h2H,1H3

InChI Key

XYUFLSHUVILCMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)C(F)(F)F

Origin of Product

United States

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